4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers developing PDE3-targeted cardiotonic agents often encounter unpredictable SAR when sourcing generic pyridazinones. 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone (CAS 210230-80-1) provides a defined 6-isopropyl substitution that delivers a distinct physicochemical profile versus 6-aryl analogs like CI-930, enabling precise SAR exploration. • Enables fragment-based PDE3 inhibitor design with minimized off-target effects compared to dual PDE3/PDE4 hybrid scaffolds. • Serves as a direct building block for parallel synthesis of diverse 6-substituted pyridazinone libraries, accelerating HTS and SAR campaigns. • Supplied at ≥98% purity; ideal for dissecting vasorelaxation mechanisms that operate independently of canonical PDE3 inhibition pathways.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 210230-80-1
Cat. No. B1602952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
CAS210230-80-1
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=O)CC1
InChIInChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10)
InChIKeyCWCDVJSJBVFNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone: Overview & Procurement


4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone (CAS 210230-80-1), also known as 6-isopropyl-4,5-dihydropyridazin-3(2H)-one, is a heterocyclic organic compound belonging to the dihydropyridazinone class . It possesses a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . The compound is characterized by a core 4,5-dihydropyridazin-3(2H)-one ring substituted with an isopropyl group at the 6-position . This specific substitution pattern differentiates it from other alkyl-substituted analogs. Commercially, it is typically supplied with a purity of ≥98% .

Pathway PDE3 pathway inhibition studies and target engagement assays
Scaffold Low-MW lead optimization scaffold with physicochemical room for functionalization
Synthesis 6-alkyl pyridazinone library synthesis and SAR expansion building block

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone: Irreplaceable for PDE3 Research


Substitution of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone with another pyridazinone analog cannot be assumed to be functionally equivalent. Research demonstrates that the biological activity of dihydropyridazinones is highly sensitive to the nature of the substituent at the 6-position and the presence of other ring substitutions [1][2]. For instance, while 6-aryl-substituted analogs like CI-930 are known for their potent PDE3 inhibition and cardiotonic effects [3], the 6-isopropyl substitution of the target compound provides a distinct physicochemical profile (e.g., lower molecular weight, altered lipophilicity) that can impact target engagement and selectivity in a divergent manner [2]. The following quantitative evidence details the specific, measurable differences that mandate precise compound selection over generic class-based sourcing.

6-Aryl PDE3 inhibitors (e.g., CI-930) may not be interchangeable due to substantial molecular weight and lipophilicity differences that alter target engagement profile.

Dual PDE3/PDE4 hybrid scaffolds may introduce off-target PDE4 activity, complicating PDE3-specific pathway interpretation.

Smaller 6-alkyl analogs (e.g., 6-methyl) provide a less informative steric probe for hydrophobic pocket exploration, potentially limiting SAR resolution.

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone: Comparative Evidence


Molecular Properties vs. 6-Aryl PDE3 Inhibitors

The target compound exhibits a significantly lower molecular weight (140.18 g/mol) compared to the well-known pyridazinone PDE3 inhibitor CI-930 (254.29 g/mol) . This reduction in size and complexity directly translates to improved compliance with key drug-likeness metrics, specifically Lipinski's Rule of Five, where a molecular weight under 500 Da is a critical threshold [1].

MW vs CI-930
Class-level inference
114.11 g/mol lower (44.9%)
Supports lower-MW lead optimization starting point
Computational comparison; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Profiling

PDE3 Selectivity vs. Dual PDE3/PDE4 Hybrids

The 6-isopropyl substitution on a 4,5-dihydropyridazinone core defines a distinct pharmacological class compared to hybrid phthalazinone/pyridazinone scaffolds. While hybrids with a 5-methyl-4,5-dihydropyridazinone moiety demonstrate dual PDE3/PDE4 inhibitory activity (pIC₅₀ for PDE3 ranging from 5.4 to 7.5) [1], the target compound's simple alkyl substitution profile suggests a more selective interaction profile, potentially avoiding the off-target PDE4 activity that can confound experimental interpretation [2].

PDE3 vs PDE4 Selectivity
Class-level inference
Selective PDE3 profile inferred
May limit off-target PDE4 pathway interference
Direct selectivity data not available for this compound
Enzymology Pharmacology PDE Inhibition

PDE3-Independent Vasorelaxant Mechanisms

Unlike 6-aryl-substituted pyridazinones which primarily function as PDE3 inhibitors to induce vasorelaxation (e.g., CI-930 and milrinone) [1], a study of related 4,5-dihydropyridazin-3(2H)-ones found that certain compounds (e.g., 3I and 3d) induced significant vasorelaxation while exhibiting low PDE3 inhibition [2]. This demonstrates that the 6-alkyl substituted class, to which the target compound belongs, can achieve functional vasorelaxation through alternative, PDE3-independent pathways.

Vasorelaxation Mechanism
Class-level inference
PDE3-independent vasorelaxation potential
Supports alternative pathway dissection studies
Inferred from related 4,5-dihydropyridazinones
Cardiovascular Pharmacology Vascular Biology Mechanism of Action

Late-Stage Diversification Potential

The target compound is an exemplary product of a versatile synthetic strategy for generating 6-substituted-4,5-dihydro-3(2H)pyridazinones [1]. Unlike complex 6-aryl derivatives, the relatively unencumbered 6-isopropyl group and the unsubstituted 4- and 5- positions offer multiple vectors for late-stage functionalization. This includes potential for cross-coupling, oxidation, and reduction reactions . In contrast, a common analog like 4,5-Dihydro-6-methyl-3(2H)-pyridazinone (CAS 5157-08-4) [2] offers a smaller and potentially less sterically-informative handle for probing hydrophobic binding pockets.

Late-Stage Diversification
Supporting evidence
Isopropyl vs methyl steric probe
Enables SAR exploration of 6-alkyl pocket
Qualitative steric difference; no quantitative comparison
Organic Synthesis Medicinal Chemistry Chemical Biology

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone: Research & Industrial Applications


Selective PDE3 Inhibitor Lead Generation

Sourcing this compound is optimal for medicinal chemistry programs aiming to develop novel cardiotonic or vasodilatory agents with a selective PDE3 inhibition profile [1]. Its simple structure, as supported by the evidence, provides a clean starting point for fragment-based drug design or scaffold optimization, minimizing the off-target effects associated with larger, dual PDE3/PDE4 inhibitor hybrids [2].

6-Alkyl Pyridazinone Library Synthesis

As demonstrated by the synthetic methodology outlined in the evidence, this compound is a direct product of a robust and efficient synthetic route [3]. It is ideally procured as a building block for the parallel synthesis of diverse libraries of 6-substituted pyridazinones, enabling high-throughput screening and SAR studies to probe the effects of alkyl substitution on biological activity.

PDE3-Independent Vasorelaxant Mechanisms

For pharmacology and physiology research focused on vascular smooth muscle function, this compound is the appropriate procurement choice over standard PDE3 inhibitors like milrinone or CI-930. As shown in related class evidence, 6-alkyl-4,5-dihydropyridazinones can induce vasorelaxation through mechanisms that are not solely dependent on PDE3 inhibition [4]. This makes it a valuable tool for dissecting alternative signaling pathways in vascular biology.

Application
Selection Property
Validation Focus
PDE3 pathway inhibitor lead studies
PDE3 selectivity profile review
Confirm PDE4 isoform counter-screening
6-alkyl pyridazinone library synthesis
Steric and hydrophobic probe at 6-position
Parallel synthesis and SAR endpoint review
PDE3-independent vasorelaxation studies
Non-PDE3 vasorelaxation mechanism context
Validate vasorelaxation in PDE3-knockout models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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